Ethylhexyl Palmitate

説明

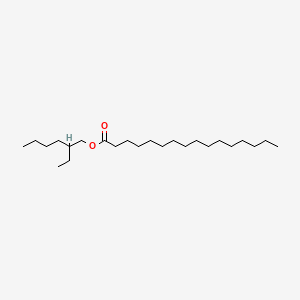

Structure

2D Structure

特性

IUPAC Name |

2-ethylhexyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-21-24(25)26-22-23(6-3)20-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAAOBGYWOUHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027958 | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29806-73-3 | |

| Record name | Octyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29806-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elfacos EHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2865993309 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Toxicological Research and Safety Assessment of 2 Ethylhexyl Palmitate

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single short-term exposure. For 2-Ethylhexyl Palmitate, these studies have been conducted via oral, dermal, and inhalation routes.

The acute oral toxicity of 2-Ethylhexyl Palmitate has been evaluated in rodent models, primarily rats and mice. The median lethal dose (LD50) is a standardized measure used to indicate the dose required to be fatal to 50% of a test population. Studies consistently demonstrate a low order of acute oral toxicity for this compound. The reported LD50 value in rats is greater than 2,000 mg/kg of body weight ssl-images-amazon.comindustrialchemicals.gov.au. Some studies have indicated even higher LD50 values, with reports of >5,000 mg/kg and >64,000 mg/kg in rats makingcosmetics.comthegoodscentscompany.com. Similarly, the oral LD50 in mice has been reported to be greater than 2,000 mg/kg industrialchemicals.gov.au. Based on this data, 2-Ethylhexyl Palmitate does not meet the criteria for classification as acutely toxic via the oral route ssl-images-amazon.comindustrialchemicals.gov.au.

Table 1: Acute Oral Toxicity of 2-Ethylhexyl Palmitate

| Test Animal | LD50 (Median Lethal Dose) | Reference |

|---|---|---|

| Rat | >2,000 mg/kg | ssl-images-amazon.comindustrialchemicals.gov.au |

| Rat | >5,000 mg/kg | thegoodscentscompany.com |

| Rat | >64,000 mg/kg | makingcosmetics.com |

| Mouse | >2,000 mg/kg | industrialchemicals.gov.au |

Acute dermal toxicity studies assess the adverse effects resulting from a single application of a substance to the skin. For 2-Ethylhexyl Palmitate, studies in rabbits have shown a very low level of toxicity. The dermal LD50 in rabbits is reported to be greater than 2,000 mg/kg ssl-images-amazon.com. Another source indicates a dermal LD50 in rabbits of greater than 5,000 mg/kg thegoodscentscompany.com. In a study conducted on rats with a similar compound, di(2-ethylhexyl) cyclohexane-1,4-dicarboxylate, the acute dermal LD50 was found to be greater than 2000 mg/kg bodyweight, with no signs of systemic toxicity observed regulations.gov. Consequently, 2-Ethylhexyl Palmitate is not classified as acutely toxic via the dermal route based on the available data ssl-images-amazon.com.

Table 2: Acute Dermal Toxicity of 2-Ethylhexyl Palmitate

| Test Animal | LD50 (Median Lethal Dose) | Reference |

|---|---|---|

| Rabbit | >2,000 mg/kg | ssl-images-amazon.com |

| Rabbit | >5,000 mg/kg | thegoodscentscompany.com |

Specific data on the acute inhalation toxicity of 2-Ethylhexyl Palmitate is limited ssl-images-amazon.comchemos.de. However, based on information from structurally related chemicals, it is anticipated to have low acute inhalation toxicity industrialchemicals.gov.au. For instance, the median lethal concentration (LC50) in rats for 2-ethylhexyl oleate (B1233923) after a four-hour exposure was reported to be greater than 5.7 mg/L, and for 2-ethylhexyl laurate, the LC50 was greater than 280 ppm industrialchemicals.gov.au.

Irritation and Sensitization Studies

These studies evaluate the potential of a substance to cause irritation to the skin and eyes, as well as its potential to induce an allergic skin reaction (sensitization).

Rabbit Studies: Multiple studies have been conducted on rabbits to assess the skin irritation potential of 2-Ethylhexyl Palmitate. The results generally indicate that the compound is not a significant skin irritant. A single 4-hour, semi-occluded application on the skin of three rabbits resulted in very slight erythema (redness), which was fully reversible daikinchemicals.com. Other studies have classified it as non-irritating to rabbit skin, with one study calculating a Primary Irritation Index of 0.0 makingcosmetics.comepa.gov. While some data suggests it may be a slight irritant, the observed effects are not considered sufficient to warrant a hazard classification industrialchemicals.gov.auchemistryconnection.com.

Human Patch Tests: While direct human patch test data for 2-Ethylhexyl Palmitate was not found in the reviewed literature, a study on a closely related group of compounds, fatty acids C8-C16, 2-ethylhexyl esters, provides relevant insight. In this study, 10 human volunteers were exposed to both a 50% solution and the undiluted (100%) chemical under open conditions for one hour. No skin reactions were induced in any of the volunteers industrialchemicals.gov.au.

Table 3: Skin Irritation Assessment of 2-Ethylhexyl Palmitate

| Test Type | Test Species | Result | Reference |

|---|---|---|---|

| Semi-occluded application (4-hour) | Rabbit | Very slight, reversible erythema | daikinchemicals.com |

| Primary Irritation Index | Rabbit | 0.0 (Non-irritant) | epa.gov |

| General Assessment | Rabbit | Not irritating / Slight irritant effect - does not require labelling | ssl-images-amazon.comchemistryconnection.com |

| Patch Test (related compound) | Human | No skin reactions | industrialchemicals.gov.au |

The potential for 2-Ethylhexyl Palmitate to cause eye irritation has been evaluated in rabbit studies. The findings consistently show that it is, at most, a minimal or slight irritant. In a study conducted according to OECD Guideline 405, 0.1 mL of the substance was instilled into the eyes of New Zealand White rabbits. While slight irritation was noted, all effects were fully reversible within 24 to 48 hours industrialchemicals.gov.au. Other assessments have described it as "minimally irritating" and having a "slight irritant effect" that does not necessitate a hazard label makingcosmetics.comchemistryconnection.com. The observed reactions are not considered severe enough to warrant a hazard classification industrialchemicals.gov.au.

Table 4: Eye Irritation Assessment of 2-Ethylhexyl Palmitate in Rabbits

| Study Guideline | Observation | Conclusion | Reference |

|---|---|---|---|

| OECD TG 405 | Slight irritation | Fully reversible within 24-48 hours | industrialchemicals.gov.au |

| Not specified | Minimal irritation | Minimally irritating | makingcosmetics.com |

| Not specified | Slight irritant effect | Does not require labelling | chemistryconnection.com |

Respiratory Sensitization

Current toxicological assessments indicate that 2-Ethylhexyl Palmitate is not classified as a respiratory sensitizer (B1316253). chemos.de While comprehensive, substance-specific studies on the respiratory sensitization potential of 2-Ethylhexyl Palmitate are not extensively detailed in the available literature, the consensus from regulatory and safety data evaluations is that it does not meet the criteria for classification as a respiratory sensitizer under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). chemos.de Some safety data sheets note that inhalation may cause respiratory irritation, a distinct endpoint from sensitization. medchemexpress.com

Skin Sensitization (e.g., Guinea Pig Maximization Test, HRIPTs)

Standardized animal tests are pivotal in determining the skin sensitization potential of a chemical. The Guinea Pig Maximization Test (GPMT), an established in vivo method, is designed to assess a substance's ability to provoke a delayed hypersensitivity reaction. This test involves an induction phase, where the test substance is introduced to the animal's immune system, followed by a challenge phase to elicit a potential allergic response. While specific GPMT or Human Repeat Insult Patch Test (HRIPT) results for 2-Ethylhexyl Palmitate were not detailed in the reviewed literature, a non-sensitizing potential to the skin of rabbits has been noted. makingcosmetics.com

Systemic Toxicity and Organ-Specific Effects

Repeated Dose Toxicity

The systemic toxicity of 2-Ethylhexyl Palmitate following repeated exposure has been evaluated in sub-chronic oral toxicity studies. In a 28-day repeated dose toxicity study conducted in accordance with OECD Test Guideline 407, a group of fatty acid esters, including C8-C16, 2-ethylhexyl esters, was administered to Sprague-Dawley rats. The findings from this study are summarized below. industrialchemicals.gov.au

| Repeated Dose Toxicity Study of 2-Ethylhexyl Esters | |

| Test Substance Group | Fatty acids, C8-C16, 2-ethylhexyl esters |

| Species | Sprague-Dawley (SD) rats |

| Administration Route | Oral gavage |

| Study Duration | 28 days |

| Observations | No clinical signs of toxicity were observed. |

| No significant differences in body weights or food consumption were reported. | |

| No abnormalities were noted at necropsy or upon histopathological examination. industrialchemicals.gov.au | |

| No Observed Adverse Effect Level (NOAEL) | 1000 mg/kg bw/day industrialchemicals.gov.au |

These results indicate a low potential for systemic toxicity from repeated oral exposure to 2-Ethylhexyl Palmitate under the conditions of the study.

Target Organ Systemic Toxicity (Single and Repeated Exposure)

Based on available toxicological data, 2-Ethylhexyl Palmitate is not classified as a specific target organ toxicant following either single or repeated exposure. chemos.de The 28-day repeated dose study in rats did not reveal any treatment-related effects on organ weights, nor were there any macroscopic or microscopic abnormalities observed in the examined organs. industrialchemicals.gov.au This suggests that at the tested dose levels, 2-Ethylhexyl Palmitate does not induce toxicity in specific target organs.

Genotoxicity and Mutagenicity Assessments

A comprehensive evaluation of the genotoxic potential of 2-Ethylhexyl Palmitate and related 2-ethylhexyl esters has been conducted through a battery of in vitro and in vivo assays. The weight of evidence from these studies indicates that this group of chemicals is not genotoxic. industrialchemicals.gov.au

Negative results have been consistently reported across various genotoxicity endpoints, including gene mutation and chromosomal aberrations. industrialchemicals.gov.au For instance, fatty acids, C16-18, 2-ethylhexyl esters, yielded negative results in an Ames test (a bacterial reverse mutation assay) conducted on several strains of Salmonella typhimurium, both with and without metabolic activation. industrialchemicals.gov.au Similarly, other esters in this group tested negative in in vitro chromosomal aberration tests in human lymphocytes and in vivo micronucleus assays in mice. industrialchemicals.gov.au

The common hydrolysis product of these esters, 2-ethylhexanol (2-EH), has also been assessed and is not considered to be genotoxic. industrialchemicals.gov.au

| Summary of Genotoxicity Studies for 2-Ethylhexyl Esters | |

| Test Type | Result |

| In vitro Point Mutation Assay (Ames Test) | Negative industrialchemicals.gov.au |

| In vitro Gene Mutation Test (Mouse Lymphoma Cells) | Negative industrialchemicals.gov.au |

| In vitro Chromosomal Aberration Test (Human Lymphocytes) | Negative industrialchemicals.gov.au |

| In vivo Chromosomal Aberration (Micronucleus Assay in Mice) | Negative industrialchemicals.gov.au |

Reproductive and Developmental Toxicity

Limited direct data is available for the reproductive and developmental toxicity of 2-Ethylhexyl Palmitate. However, the potential effects are often considered in the context of its hydrolysis product, 2-ethylhexanol (2-EH). Regulatory bodies and expert panels evaluate the risk based on the potential for 2-Ethylhexyl Palmitate to break down into 2-EH and palmitic acid in the body.

The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) notes that 2-EH, a common hydrolysis product of 2-ethylhexyl esters, is classified as a Category 3 hazardous substance for reproductive toxicity. industrialchemicals.gov.au The risk phrase associated with 2-EH is "Possible risk of harm to the unborn child". industrialchemicals.gov.au Studies on 2-EH have indicated developmental toxicity in rats following oral administration, although it was not found to be teratogenic. industrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity for 2-EH was reported to be 130 mg/kg bw/day. industrialchemicals.gov.au

Extrapolating from the toxicity of 2-EH, an equivalent dose of the parent esters, including 2-Ethylhexyl Palmitate, required to reach a similar level of toxicity is estimated to be in the range of 270-450 mg/kg bw/day. industrialchemicals.gov.au This calculation is based on the proportional amount of 2-EH formed upon hydrolysis. industrialchemicals.gov.au

In a developmental toxicity study on a related compound, 2-ethylhexyl stearate, conducted in rats according to OECD TG 414, no treatment-related developmental or teratogenic effects were observed. industrialchemicals.gov.au In this study, pregnant rats were administered the test chemical by oral gavage at doses of 100, 300, or 1000 mg/kg bw/day from gestation day 5 to 15, with no clinical signs of maternal toxicity reported. industrialchemicals.gov.au

The Environmental Working Group (EWG) rates 2-Ethylhexyl Palmitate as having a low concern for developmental and reproductive toxicity. ewg.org Similarly, safety data sheets for 2-Ethylhexyl Palmitate often state that it shall not be classified as a reproductive toxicant. chemos.de

Interactive Data Table: Reproductive and Developmental Toxicity Data

| Substance | Study Type | Species | Route of Administration | Key Findings | NOAEL | Classification |

|---|---|---|---|---|---|---|

| 2-Ethylhexanol (2-EH) | Developmental Toxicity | Rat | Oral | Developmental toxicity observed, but not teratogenicity. industrialchemicals.gov.au | 130 mg/kg bw/day industrialchemicals.gov.au | Category 3; R63: Possible risk of harm to the unborn child industrialchemicals.gov.au |

| 2-Ethylhexyl Stearate | Developmental Toxicity (OECD TG 414) | Rat | Oral Gavage | No treatment-related developmental or teratogenic effects. industrialchemicals.gov.au | >1000 mg/kg bw/day | Not Classified |

| 2-Ethylhexyl Palmitate | Assessment | N/A | N/A | Low concern for developmental and reproductive toxicity. ewg.org | N/A | Not Classified chemos.de |

Dermal Absorption and Permeation Studies

In vitro dermal absorption studies are crucial for assessing the potential systemic exposure to cosmetic ingredients. These studies typically utilize human or animal skin in diffusion cells, such as Franz cells, to measure the rate and extent of a substance's penetration through the skin. xenometrix.chucl.ac.ukswan.ac.uk

An in vitro study on DEHA using human skin in a roll-on deodorant formulation found that a significant portion of the applied dose remained in the skin depot (28% for a low dose and 34% for a high dose) after 24 hours. nih.gov In contrast, a very small amount was found in the receiver solution, which represents systemic absorption (0.04% for the low dose and 0.002% for the high dose). nih.gov This suggests that while the substance penetrates the stratum corneum, its transfer into the systemic circulation is limited. The steady-state flux for DEHA was observed to be 2.2 ng/cm²/h for both low and high doses. nih.gov

Similarly, research on DEHP has shown that its permeation through human skin is highly dependent on the vehicle. nih.govresearchgate.net When applied neat, DEHP hardly permeated the skin. nih.govresearchgate.net However, when emulsified in an aqueous solution, it readily permeated, with the substance being detected in the receptor fluid primarily as its metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP). nih.govresearchgate.net

Interactive Data Table: In Vitro Dermal Permeation of Related 2-Ethylhexyl Esters

| Compound | Vehicle | Skin Type | Key Finding | Permeation Rate (Flux) | Amount in Receiver Fluid (24h) | Amount in Skin Depot (24h) |

|---|---|---|---|---|---|---|

| Di(2-ethylhexyl) adipate (B1204190) (DEHA) | Roll-on deodorant (1.56% DEHA) | Human | Low systemic absorption, significant skin depot. nih.gov | 2.2 ng/cm²/h nih.gov | 0.04% (low dose), 0.002% (high dose) nih.gov | 28% (low dose), 34% (high dose) nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Neat | Human | Very low permeation. nih.govresearchgate.net | Not reported | Not reported | Not reported |

| Di(2-ethylhexyl) phthalate (DEHP) | Aqueous emulsion (166 µg/ml) | Human | Readily permeated as its metabolite MEHP. nih.govresearchgate.net | Not reported | Not reported | Not reported |

Upon dermal absorption, esters like 2-Ethylhexyl Palmitate can be metabolized by esterases present in the skin. dntb.gov.ua This enzymatic action, known as first-pass metabolism in the skin, can lead to the formation of the parent alcohol (2-ethylhexanol) and the corresponding fatty acid (palmitic acid).

Studies on the related phthalate ester, di(2-ethylhexyl) phthalate (DEHP), have demonstrated that it is extensively metabolized in the skin. nih.govresearchgate.net When DEHP permeates viable human skin in vitro, it is detected in the receptor fluid almost exclusively as its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). nih.govresearchgate.net This indicates a high degree of first-pass metabolism of DEHP in the skin. researchgate.net Furthermore, human skin has been shown to be capable of further oxidizing MEHP to secondary metabolites such as 5-oxo-MEHP. nih.govresearchgate.net

Similarly, studies on another related compound, 2-ethylhexyl salicylate (B1505791) (EHS), used as a UV filter in sunscreens, have identified several metabolites in human urine following dermal application. nih.gov The primary excreted compound was unchanged EHS, indicating that a portion of the absorbed substance bypasses first-pass metabolism. nih.gov However, a number of oxidized metabolites of the ethylhexyl group were also identified, including 5OH-EHS, 5oxo-EHS, and 5cx-EPS, demonstrating that metabolic processes do occur following dermal absorption. nih.gov

While specific metabolite identification studies for 2-Ethylhexyl Palmitate following dermal absorption were not found in the search results, the evidence from structurally similar compounds strongly suggests that it would be hydrolyzed to 2-ethylhexanol and palmitic acid by skin esterases. The potential for further metabolism of the 2-ethylhexyl moiety also exists.

Regulatory and Advisory Status (e.g., REACH, AICIS, EPA New Zealand, FDA GSRS, CLP, CIR)

2-Ethylhexyl Palmitate is subject to various regulations and assessments by international bodies to ensure its safe use in consumer products.

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, 2-Ethylhexyl Palmitate is registered and is manufactured in or imported into the European Economic Area at a volume of ≥ 1000 tonnes per annum. europa.eu According to notifications provided by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this substance. europa.eu It is not listed on the Candidate List of substances of very high concern for Authorisation. europa.eu

In Australia, 2-Ethylhexyl Palmitate is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov The Australian government has conducted a human health tier II assessment for selected 2-ethylhexyl esters, including 2-Ethylhexyl Palmitate. industrialchemicals.gov.au

The New Zealand Environmental Protection Authority (EPA) lists 2-Ethylhexyl Palmitate in its Inventory of Chemicals, stating that it does not have an individual approval but may be used under an appropriate group standard. nih.gov

In the United States, the Food and Drug Administration (FDA) includes 2-Ethylhexyl Palmitate in its Global Substance Registration System (GSRS). The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of this ingredient. nih.gov

According to the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 in the European Union, 2-Ethylhexyl Palmitate does not meet the criteria for classification into any hazard class. chemos.de As a result, no hazard pictograms, signal words, or hazard statements are required for its labeling. chemos.deguidechem.com This is consistent with the information provided in REACH registrations, where no hazards have been classified. europa.eu

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which the CLP regulation is based on, also reflects this lack of classification. A vast majority of notifications (99.4%) to the ECHA C&L Inventory report that the substance does not meet GHS hazard criteria. nih.gov

Interactive Data Table: Classification and Labeling of 2-Ethylhexyl Palmitate

| Regulation/System | Classification | Hazard Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| CLP (EC) No 1272/2008 | Not Classified chemos.de | No Symbol guidechem.com | No Signal Word guidechem.com | None guidechem.com |

| GHS | Not Classified nih.gov | Not Applicable | Not Applicable | Not Applicable |

| REACH | No hazards have been classified europa.eu | Not Applicable | Not Applicable | Not Applicable |

The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of alkyl esters used in cosmetics, including 2-Ethylhexyl Palmitate. cir-safety.org The CIR's primary mission is to review and assess the safety of ingredients used in cosmetics in an open, unbiased, and expert manner.

International Chemical Assessment Programs (e.g., IMAP)

International bodies play a crucial role in the systematic evaluation of chemical substances to ensure public health and environmental safety. One such program is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, developed by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). The IMAP framework is a science and risk-based model designed to align the assessment effort with the potential human health and environmental impacts of chemicals. industrialchemicals.gov.au This tiered approach allows for a more rapid, flexible, and transparent assessment of chemicals listed on the Australian Inventory of Chemical Substances. industrialchemicals.gov.au

The IMAP framework consists of three tiers of assessment, with the complexity and depth of evaluation increasing with each tier. industrialchemicals.gov.auindustrialchemicals.gov.au

Tier I utilizes a high-throughput method based on tabulated electronic data. industrialchemicals.gov.auindustrialchemicals.gov.au

Tier II involves a more detailed evaluation of risk on a substance-by-substance or chemical category-by-category basis. industrialchemicals.gov.auindustrialchemicals.gov.au

Tier III assessments are conducted for chemicals identified as requiring further in-depth analysis. industrialchemicals.gov.au

2-Ethylhexyl palmitate was evaluated as part of a group of selected 2-ethylhexyl esters under the IMAP framework. industrialchemicals.gov.au The rationale for grouping these chemicals is that they are all esters of 2-ethylhexanol (2-EH) and various fatty acids. industrialchemicals.gov.au Consequently, they are expected to hydrolyze to their constituent compounds, 2-EH and the respective fatty acid, through either chemical or enzymatic processes. industrialchemicals.gov.au A significant aspect of the assessment revolved around the common hydrolysis product, 2-EH, which is classified as a Category 3 hazardous substance for reproductive toxicity. industrialchemicals.gov.au

The Tier II assessment of this group of chemicals, including 2-ethylhexyl palmitate, identified a potential for critical health effects related to developmental toxicity due to metabolism to 2-EH, which prompted a more detailed Tier III assessment. industrialchemicals.gov.au

Toxicological Findings from the IMAP Assessment

The IMAP Tier II assessment for the selected 2-ethylhexyl esters, including 2-ethylhexyl palmitate, consolidated various toxicological endpoints.

Acute Toxicity

Based on the available data for several chemicals within the group, 2-ethylhexyl palmitate and other related esters are expected to have low acute oral toxicity. industrialchemicals.gov.au

| Route of Exposure | Test Animal | Endpoint | Value | Substance Tested |

| Oral | Rat | LD50 | >2000 mg/kg bw | 2-Ethylhexyl palmitate |

| Oral | Mouse | LD50 | >2000 mg/kg bw | 2-Ethylhexyl palmitate |

Data sourced from the IMAP Human Health Tier II assessment for selected 2-ethylhexyl esters. industrialchemicals.gov.au

Irritation

Studies conducted according to OECD Test Guidelines were reviewed as part of the assessment.

Skin Irritation : In a study following OECD Test Guideline 404, 0.5 mL of 2-ethylhexyl palmitate was applied to the skin of New Zealand White rabbits under semi-occlusive conditions for four hours. industrialchemicals.gov.au The observation period was 72 hours. industrialchemicals.gov.au While slight irritation reactions (erythema and edema) were noted, these effects were not sufficient to warrant a hazard classification. industrialchemicals.gov.au All effects were fully reversed within the study's observation period. industrialchemicals.gov.au

Eye Irritation : An eye irritation study was performed consistent with OECD Test Guideline 405, where 0.1 mL of 2-ethylhexyl palmitate was instilled into the eyes of New Zealand White rabbits, with observations continuing for seven days. industrialchemicals.gov.au No irritation effects were reported for 2-ethylhexyl palmitate in this study. industrialchemicals.gov.au

| Irritation Test | Test Animal | Guideline | Observation | Result |

| Skin Irritation | New Zealand White Rabbit | OECD TG 404 | Slight erythema and oedema | Not classified as an irritant; effects reversible. |

| Eye Irritation | New Zealand White Rabbit | OECD TG 405 | No irritation effects reported | Not classified as an irritant. |

Data sourced from the IMAP Human Health Tier II assessment for selected 2-ethylhexyl esters. industrialchemicals.gov.au

The Tier III assessment, which focused on the risk associated with the hydrolysis product 2-EH, concluded that there is no unacceptable risk from the use of cosmetic products containing 2-ethylhexyl esters at likely use concentrations through dermal, oral, or inhalation exposure. industrialchemicals.gov.au The detailed information from the Tier II assessment remains valid and is intended to be read in conjunction with the Tier III report. industrialchemicals.gov.au

Analytical Methodologies for 2 Ethylhexyl Palmitate

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For 2-Ethylhexyl Palmitate, both gas and liquid chromatography are employed for different analytical objectives.

Gas Chromatography (GC) is a robust and widely used method for determining the purity of 2-Ethylhexyl Palmitate and quantifying the yield from synthesis reactions. The technique is suitable due to the compound's volatility and thermal stability. In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. The separation is based on the differential partitioning of components between the two phases.

Research on the enzymatic synthesis of 2-Ethylhexyl Palmitate frequently utilizes GC to monitor the reaction's progress and determine the final product's purity. For instance, in processes involving the transesterification of palm oil methyl ester with 2-ethylhexanol, GC analysis has been used to confirm the purity of the resulting 2-ethylhexyl esters. researchgate.net Similarly, enzymatic esterification processes have achieved high yields, with one study reporting a maximum esterification yield of 98%, a value confirmed by GC analysis. researchgate.net

A flame ionization detector (FID) is commonly used for this application due to its high sensitivity to organic compounds. Method validation according to guidelines like those from the International Council for Harmonisation (ICH) ensures that the analytical procedure is simple, specific, precise, and accurate for its intended purpose. ijpar.com

Table 1: Example of Gas Chromatography Parameters for Ester Analysis

| Parameter | Typical Specification |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane) ijpar.comd-nb.info |

| Carrier Gas | Helium (He) or Nitrogen (N₂) |

| Injector Temperature | 250°C epa.gov |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320°C epa.gov |

| Temperature Program | Initial hold followed by a temperature ramp (e.g., 150°C to 275°C) epa.gov |

| Application | Purity assessment, reaction yield determination |

| Reported Yields | Up to 98% researchgate.net |

While GC is ideal for analyzing the parent compound, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice for analyzing metabolites of 2-Ethylhexyl Palmitate and structurally related compounds. This highly sensitive and specific technique is essential for determining the fate of these substances after dermal application or other forms of exposure.

Studies on related compounds, such as the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP) and the UV filter 2-ethylhexyl salicylate (B1505791) (EHS), provide a clear framework for how such analyses are conducted. Researchers have developed and validated reliable LC-MS/MS methods to determine various oxidative metabolites in biological matrices like urine and hair. nih.govnih.gov

The general procedure involves sample preparation, which may include enzymatic hydrolysis to deconjugate phase II metabolites, followed by an extraction or online sample clean-up step, such as solid-phase extraction (SPE). nih.govresearchgate.net The extract is then injected into the LC-MS/MS system. Quantification is typically achieved through stable isotope dilution analysis, where known amounts of isotopically labeled internal standards are added to the sample, ensuring high accuracy and precision. nih.gov This approach allows for the sensitive detection and quantification of metabolites, with limits of quantification (LOQ) often in the low microgram-per-liter (µg/L) range. nih.govmui.ac.ir

Table 2: Application of LC-MS/MS for Metabolite Analysis of Related 2-Ethylhexyl Compounds

| Parent Compound | Metabolites Analyzed | Biological Matrix | Analytical Method | Key Findings |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | MEHP, MEHHP, MEOHP, 5cx-MEPP, 2cx-MMHP nih.gov | Human Hair, Urine nih.govmui.ac.ir | Isotope Dilution LC-MS/MS nih.gov | Method successfully quantifies long-term exposure. nih.gov |

| 2-Ethylhexyl salicylate (EHS) | 5OH-EHS, 5oxo-EHS, 5cx-EPS nih.gov | Human Urine | Online-SPE-LC-MS/MS nih.gov | Precise (CV <5%) and accurate (recoveries 96-105%) with LOQs as low as 0.01 µg/L. nih.gov |

| Di(2-ethylhexyl) adipate (B1204190) (DEHA) | 5cx-MEPA, 5OH-MEHA, 5oxo-MEHA researchgate.net | Human Urine | Online-SPE-LC-MS/MS researchgate.net | Enabled quantitative analysis of human in vivo metabolism and urinary excretion. researchgate.net |

Spectroscopic Methods

Spectroscopic methods are used to elucidate the molecular structure of 2-Ethylhexyl Palmitate and confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

A ¹H NMR (Proton NMR) spectrum provides detailed information about the hydrogen atoms in the molecule, allowing for unambiguous structural confirmation. Certificates of analysis for commercial 2-Ethylhexyl Palmitate often include a statement that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com Furthermore, NMR can also be used as a quantitative tool (qNMR) to determine the purity of the substance, with purities of ≥98.0% being reported through this method. medchemexpress.com

Other Analytical Techniques for Characterization and Quantification

Beyond the primary chromatographic and spectroscopic methods, several other techniques are used for the general characterization and quality control of 2-Ethylhexyl Palmitate.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), MS is fundamental for determining the molecular weight of the compound (368.64 g/mol ) and its fragmentation patterns, which aids in identification.

Titration: Classical analytical techniques like titration can be used in the context of the synthesis of 2-Ethylhexyl Palmitate. For example, titration can determine the concentration of the reactant, palmitic acid, in the reaction mixture, thereby monitoring the progress of the esterification reaction.

Physical Property Measurement: Basic physical and chemical properties are used for routine identification and quality checks. These include measuring the specific gravity (approx. 0.86), density (approx. 0.8551 g/cm³), and refractive index (approx. 1.449). spectrumchemical.com

Applications and Mechanisms of Action in Specialized Fields

Pharmaceutical Applications

In the pharmaceutical industry, 2-Ethylhexyl Palmitate is a valuable component in a range of formulations, particularly those intended for topical application. Its multifaceted roles contribute to the stability, efficacy, and aesthetic appeal of pharmaceutical products.

2-Ethylhexyl Palmitate is widely employed as an excipient, an inactive substance that serves as a vehicle or medium for an active pharmaceutical ingredient (API). Its primary functions in this capacity are as an emollient, solvent, and carrier agent. jsjq.comatamanchemicals.com As a fat-soluble, clear, and often colorless liquid, it provides a desirable texture to cosmetic and pharmaceutical preparations. jsjq.comatamanchemicals.com

Its role as a solubilizer is crucial for incorporating lipophilic (fat-soluble) APIs into formulations. By dissolving these active ingredients, it ensures their uniform distribution throughout the product, which is essential for consistent dosing and performance. jsjq.com This property is particularly beneficial in the creation of creams, lotions, and ointments where the API may not be readily soluble in the primary vehicle.

Table 1: Properties of 2-Ethylhexyl Palmitate as a Pharmaceutical Excipient

| Property | Description | Reference |

| Emolliency | Softens and soothes the skin by preventing water loss. | atamanchemicals.com |

| Solvent | Dissolves other ingredients, particularly lipophilic APIs. | specialchem.com |

| Carrier Agent | Acts as a vehicle for the delivery of active ingredients. | jsjq.comatamanchemicals.com |

| Texture Enhancer | Imparts a smooth, non-greasy feel to formulations. |

A key function of 2-Ethylhexyl Palmitate in pharmaceutical formulations is its ability to enhance the bioavailability of APIs, particularly in dermal applications. Bioavailability refers to the proportion of a drug that enters the circulation when introduced into the body and so is able to have an active effect. By acting as a solvent, 2-Ethylhexyl Palmitate can increase the efficacy of active ingredients by improving their absorption through the skin. specialchem.com

The mechanism behind this enhancement is linked to its ability to modify the skin's barrier properties. The stratum corneum, the outermost layer of the skin, is the primary barrier to drug penetration. 2-Ethylhexyl Palmitate, with its lipophilic nature, can interact with the lipid matrix of the stratum corneum, temporarily disrupting its highly ordered structure. This disruption creates pathways that allow for easier penetration of the API into the deeper layers of the skin. It is believed to alter the solvent nature of the epidermis and dermis, which in turn promotes the partitioning of a lipophilic drug from the stratum corneum into these deeper tissues. thaiscience.info

In topical formulations, 2-Ethylhexyl Palmitate serves as a key ingredient for effective dermal drug delivery. Its excellent skin penetration and moisturizing properties make it a suitable vehicle for a variety of skin care products. jsjq.com It is commonly found in formulations such as foundation creams, sunscreens, and other makeup products where it aids in the even distribution of active ingredients and pigments. jsjq.com

As a non-occlusive emollient, it helps to keep the skin moist and supple by reducing water loss from the top layers, without forming a heavy film on the skin's surface. This property is beneficial for individuals with dry or flaky skin. Furthermore, its ability to provide a "dry-slip" feel, similar to some silicones, makes it a desirable alternative in cosmetic formulations, enhancing the sensory experience of the product. atamanchemicals.com

Industrial Applications

Beyond the pharmaceutical realm, 2-Ethylhexyl Palmitate finds significant use in various industrial processes, primarily due to its plasticizing and solvent properties.

In the polymer industry, 2-Ethylhexyl Palmitate is utilized as a plasticizer, particularly for polyvinyl chloride (PVC). Plasticizers are additives that increase the plasticity or fluidity of a material. The "lubricating theory of plasticization" suggests that when heated, plasticizer molecules diffuse into the polymer matrix and position themselves between the polymer chains. kinampark.com

This action weakens the intermolecular forces (van der Waals forces) between the polymer chains, effectively "shielding" them from one another and preventing the formation of a rigid, crystalline structure. kinampark.com The result is a more flexible, softer, and easily processable polymer. Research has shown that esters of dicarboxylic acids are effective plasticizers for PVC, and while 2-Ethylhexyl palmitate is a monoester, its molecular structure allows it to perform a similar function.

Table 2: Industrial Applications of 2-Ethylhexyl Palmitate

| Industry | Application | Mechanism of Action | Reference |

| Polymer | Plasticizer for PVC | Weakens intermolecular forces between polymer chains, increasing flexibility. | kinampark.com |

| Lubricant | Solvent and base oil | Provides good lubricity and annealing detergency. | jsjq.com |

2-Ethylhexyl Palmitate is also employed as a solvent and a component of base oils in the lubricant industry, especially in the formulation of metalworking fluids. atamanchemicals.comwilmar-international.com Its low viscosity and low volatility make it a suitable replacement for mineral oil and aromatic solvents in certain applications. jsjq.com

In metal cutting and rolling fluids, it provides good lubricity and annealing detergency. jsjq.com Its function is to reduce friction between the cutting tool and the workpiece, dissipate heat, and carry away metal chips. The ester nature of 2-Ethylhexyl Palmitate contributes to its lubricating properties, allowing it to form a thin, protective film on metal surfaces.

Metal Working Fluids and Textile Auxiliaries

2-Ethylhexyl palmitate is a versatile compound utilized in various industrial applications, including as a component in metalworking fluids and as a textile auxiliary. atamanchemicals.comwilmar-international.com In the realm of metalworking, it is incorporated into cutting and rolling fluids, where it functions as a lubricant. jsjq.com Its efficacy in these applications is attributed to its good lubricity and annealing detergency. jsjq.com

A patented formulation for a metalworking fluid highlights the use of 2-ethylhexyl palmitate as a base oil. google.com This formulation is noted for its excellent cutting performance, anti-foaming properties, stability of the stock solution, emulsion stability, and resistance to hydrolysis. google.com Furthermore, it maintains a low kinematic viscosity at low temperatures, which is a crucial property for industrial lubricants. google.com The use of 2-ethylhexyl palmitate in lubricants and greases is a common industrial practice. atamanchemicals.commubychem.com

In the textile industry, it is employed as an auxiliary agent. atamanchemicals.comwilmar-international.commubychem.com Textile treatment products and dyes often include 2-ethylhexyl palmitate in their formulations. mubychem.cominterfat.com

Cleaning Agents

2-Ethylhexyl palmitate is also incorporated into washing and cleaning products. mubychem.cominterfat.com Its properties make it suitable for use as a cleaner or as a diluent in lipophilic (oil-based) systems. emeryoleo.com It can also be found in cleaning and stripping products, where it may function as a solvent or bio-diluent. emeryoleo.com

Research and Development of Novel Applications

Biodegradable Base Oils for Drilling Fluids

Significant research has been conducted on the use of 2-ethylhexyl palmitate as a primary component of biodegradable base oils for drilling fluids. csic.esresearchgate.net These synthetic-based fluids are considered more environmentally friendly alternatives to traditional oil-based drilling fluids. researchgate.net

Studies have focused on the synthesis of palm-based ethylhexyl esters, with 2-ethylhexyl palmitate being a major resulting compound alongside ethylhexyl oleate (B1233923). csic.esresearchgate.net The transesterification of palm oil methyl ester (POME) with 2-ethylhexanol has been shown to produce a high yield (98%) of the desired ethylhexyl ester in a short reaction time. researchgate.netnih.gov

The resulting biodegradable base oil exhibits several advantageous properties for drilling applications. Research has demonstrated its high thermal and hydrolytic stability, which is crucial for withstanding the demanding conditions of oil and gas wells. bohrium.com Preliminary investigations have shown that drilling mud formulated with this palm oil-based ester has great potential to replace other synthetic ester-based oils. researchgate.netnih.gov Its high kinematic viscosity, in particular, provides superior lubrication. researchgate.netnih.gov

| Property | Value | Reference |

|---|---|---|

| Kinematic Viscosity at 40°C | 5 mm²/s | bohrium.com |

| Kinematic Viscosity at 100°C | 1.5 mm²/s | bohrium.com |

| Specific Gravity | 0.854 | bohrium.com |

| Flash Point | 170°C - 204°C | researchgate.netbohrium.com |

| Pour Point | -7°C to -15°C | researchgate.netbohrium.com |

Alternatives to Silicone-Based Ingredients

2-Ethylhexyl palmitate has emerged as a significant alternative to silicone-based ingredients, particularly in the cosmetics and personal care industries. atamanchemicals.comatamankimya.com It is often marketed as a natural or organic replacement for silicones. atamanchemicals.comatamanchemicals.com The primary driver for this substitution is its ability to replicate the desirable sensory feel of some silicones. atamanchemicals.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-ethylhexyl palmitate in laboratory settings?

- Methodology : The most common method involves enzymatic esterification using lipases (e.g., Novozym 435 or Fermase CALB 10000) under solvent-free conditions. Key variables include molar ratio (1:3–1:7 acid-to-alcohol), enzyme loading (3–7% w/w), and reaction temperature (~60°C). Ultrasound-assisted synthesis (60–100 W power, 30–70% duty cycle) significantly enhances reaction efficiency by improving mass transfer .

- Validation : Characterization via acid value, saponification value, and gas chromatography (GC) ensures purity and conversion rates ≥95% .

Q. How can researchers verify the identity and purity of synthesized 2-ethylhexyl palmitate?

- Analytical Techniques :

- Spectroscopy : FTIR for ester bond confirmation (C=O stretch at ~1740 cm⁻¹) and NMR (¹H and ¹³C) for structural elucidation.

- Chromatography : GC or HPLC with a refractive index detector to quantify unreacted starting materials.

- Physical Properties : Density (0.85–0.86 g/cm³), refractive index (1.445–1.447), and melting point (2°C) cross-referenced with NIST data .

Q. What safety protocols are critical when handling 2-ethylhexyl palmitate in the lab?

- Hazard Mitigation : Despite its low acute toxicity (CLP classification: non-hazardous), use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for ≥10 minutes. Ensure proper ventilation to minimize inhalation risks .

- Ecotoxicity : Readily biodegradable (80.8% mineralization in 28 days), with no PBT/vPvB concerns .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize 2-ethylhexyl palmitate synthesis?

- Experimental Design : A 4-factor, 3-level central composite design (CCD) evaluates molar ratio, enzyme loading, ultrasound power, and duty cycle. Polynomial regression models (e.g., quadratic equations) predict optimal conditions. For example, molar ratio 1:5.5, 5.61% enzyme, 79.54 W power, and 48.04% duty cycle yield 96.56% conversion .

- Data Analysis : Use software (Design-Expert 9.0) for ANOVA and contour plots to identify significant interactions (e.g., enzyme-ultrasound synergy reduces reaction time by 50%) .

Q. What strategies address contradictions in reported catalytic efficiencies of lipases for 2-ethylhexyl palmitate synthesis?

- Root Causes : Variability arises from enzyme immobilization techniques (e.g., carrier matrix porosity) and ultrasound parameters (e.g., duty cycle affecting cavitation).

- Resolution : Standardize reaction conditions (e.g., fixed temperature at 60°C, agitation at 200 rpm) and compare activity recovery across cycles. Lipase Fermase CALB retains >70% efficiency after 5 cycles .

Q. How do solvent-free systems and green technologies (e.g., ultrasound, rotating packed bed reactors) improve sustainability?

- Mechanistic Insights : Ultrasound enhances interfacial area via cavitation, reducing diffusion limitations. Rotating packed bed reactors (RPBR) achieve 90% conversion in 30 minutes by intensifying mixing .

- Lifecycle Metrics : Solvent-free systems eliminate VOC emissions, aligning with green chemistry principles. Compare energy consumption (kW·h/kg) across methods to quantify environmental benefits .

Q. What advanced techniques assess the material’s stability in cosmetic or lubricant formulations?

- Accelerated Aging : Thermal gravimetric analysis (TGA) evaluates decomposition onset (~200°C). Oxidative stability via Rancimat (induction time >20 hours at 110°C) ensures shelf-life robustness.

- Performance Metrics : Lubricity tests (e.g., four-ball wear scar diameter <0.5 mm) and compatibility studies with emulsifiers (e.g., polysorbates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。